2-(3-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole
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Overview
Description
2-(3-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chloromethyl group, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromophenyl group can be subjected to oxidation reactions to introduce additional functional groups or modify the existing ones.
Reduction Reactions: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
- Substitution reactions yield various substituted oxadiazoles.
- Oxidation reactions produce oxidized derivatives with additional functional groups.
- Reduction reactions result in reduced oxadiazole derivatives.
Scientific Research Applications
2-(3-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of antimicrobial, antifungal, and anticancer agents.
Materials Science: The compound is investigated for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
- 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole
- 2-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-triazole
Comparison:
- 2-(3-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties compared to thiazole and triazole analogs.
- The oxadiazole ring offers different reactivity and stability profiles, making it suitable for specific applications where thiazole or triazole rings may not be ideal.
Properties
IUPAC Name |
2-(3-bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-7-3-1-2-6(4-7)9-13-12-8(5-11)14-9/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGWFTUQBXSVSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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